
ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic organic compound that consists of a fused benzene and furan ring. Attached to this core are several other groups, including a sulfonyl group (attached to a 4-chlorophenyl group), a carboxylate group, and an amide group (attached to a 4-methylbenzamido group). These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present in its structure. For example, the presence of the sulfonyl, carboxylate, and amide groups could potentially make the compound polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Physicochemical Properties and Complex Formation
- Chekanova et al. (2014) explored the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. They also prepared and isolated complexes of Cu(II), Co(II), and Ni(II) with one of the ligands and determined their solubility products, highlighting the compound's potential in complex formation and physicochemical studies Chekanova et al., 2014.
Synthesis Methodologies
- Pokhodylo and Obushak (2019) reported on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, using methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate. Their work provides insights into novel synthesis routes for complex molecules Pokhodylo & Obushak, 2019.
Antimicrobial Activities
- Abbavaram and Reddyvari (2013) detailed the synthesis of bifunctional sulfonamide-amide derivatives, including ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate. These compounds demonstrated significant in vitro antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents Abbavaram & Reddyvari, 2013.
Pharmaceutical Applications
- Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized 3-ethyl 5-methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives, aiming to evaluate their antioxidant, metal chelating activities, and potential in treating metals induced oxidative stress-associated diseases. This study highlights the chemical's applicability in pharmaceutical research for developing treatments related to oxidative stress Sudhana & Pradeepkiran Jangampalli Adi, 2019.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLTYNIJUGDCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)


![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)
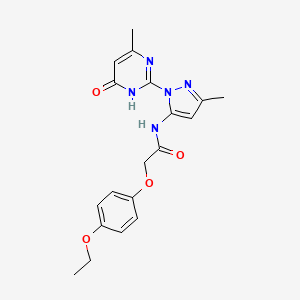
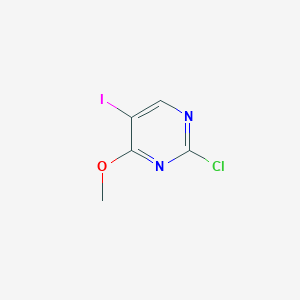

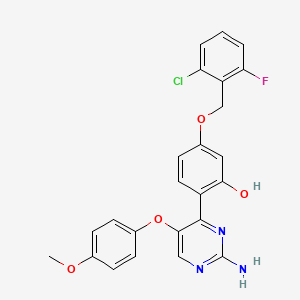
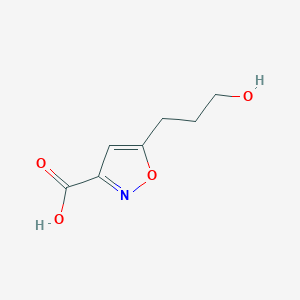

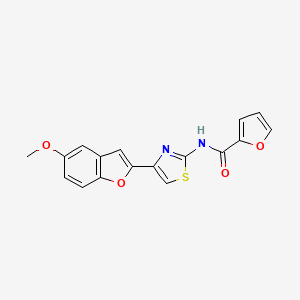
![{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2993350.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide](/img/structure/B2993351.png)